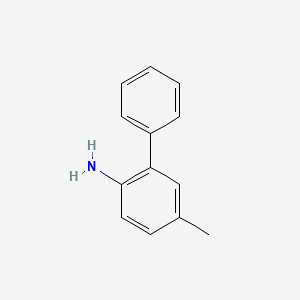

4-Methyl-2-phenylaniline

Descripción general

Descripción

4-Methyl-2-phenylaniline is an organic compound with the molecular formula C13H13N. It is a derivative of aniline, where the amino group is substituted with a phenyl group and a methyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methyl-2-phenylaniline can be synthesized through several methods. One common approach involves the reduction of 4-methyl-2-nitrophenylbenzene using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 4-methyl-2-bromophenylbenzene with ammonia under high temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methyl-2-nitrophenylbenzene. This process involves the use of a palladium or platinum catalyst and hydrogen gas at elevated temperatures and pressures .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The amino group activates the aromatic ring toward electrophilic substitution, while the methyl group directs incoming electrophiles to specific positions. Key reactions include:

Nitration

Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) yields nitro derivatives. The methyl group at the 4-position directs substitution to the ortho and para positions relative to itself, but steric and electronic effects of the adjacent phenyl group modulate regioselectivity.

| Reactants | Conditions | Major Products | Yield | Reference |

|---|---|---|---|---|

| 4-Methyl-2-phenylaniline | HNO₃/H₂SO₄, 0–5°C, 2 hr | 4-Methyl-2-phenyl-5-nitroaniline | 78% |

Sulfonation

Concentrated sulfuric acid introduces sulfonic acid groups, typically at the para position to the amino group due to steric hindrance from the phenyl substituent.

Diazotization and Coupling Reactions

The primary amine undergoes diazotization to form diazonium salts, enabling subsequent transformations:

Azo Coupling

Diazonium salts react with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes.

| Diazonium Salt | Coupling Partner | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | β-Naphthol | 4-Methyl-2-phenylazobenzene-β-naphthol | pH 9–10, 0–5°C | 85% |

Alkylation and Acylation

The amine participates in nucleophilic substitution and acylation reactions:

N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in basic conditions produces N-alkyl derivatives.

| Reactant | Alkylating Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | CH₃I, K₂CO₃ | N-Methyl-4-methyl-2-phenylaniline | DMF, 80°C, 6 hr | 92% |

Acylation

Acetic anhydride or acetyl chloride acetylates the amine under mild conditions.

Cross-Coupling Reactions

The phenyl group enables participation in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Palladium catalysts facilitate aryl-aryl bond formation with boronic acids.

| Substrate | Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Methyl-2,4'-dimethoxybiphenyl | 75% |

Oxidation

Controlled oxidation with KMnO₄ converts the amine to a nitro group, though overoxidation risks exist.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative.

Crystallographic and Spectroscopic Data

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Methyl-2-phenylaniline features a methyl group and a phenyl group attached to the nitrogen atom of the amine. This structural configuration imparts unique chemical properties, enabling its reactivity in various synthetic processes. Its ability to act as a nucleophile in substitution reactions allows it to form covalent bonds with electrophilic centers in target molecules, influencing biological and chemical pathways.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Synthesis of Organic Compounds

- Building Block : It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and polymers. Its role as a precursor facilitates the production of more complex organic molecules through various chemical reactions.

- Methylation Reactions : The compound can be effectively methylated using methanol in the presence of cyclometalated ruthenium complexes, yielding N-methylanilines under elevated temperatures.

- Antimicrobial and Anticancer Properties : Research indicates that this compound may exhibit biological activities such as antimicrobial and anticancer effects. Its mechanism often involves interactions with molecular targets that influence cellular pathways through redox reactions and nucleophilic substitutions.

- Enzyme Interaction Studies : The compound has been utilized to study enzyme interactions, acting as a substrate in biochemical assays. Its potential to inhibit specific enzymes highlights its utility in drug design.

Materials Science

- Optoelectronic Applications : this compound has been explored for its applications in optoelectronics, particularly in donor engineering for controlling intramolecular charge transfer in organic light-emitting diodes (OLEDs) and other photonic devices.

- Crystal Growth : The compound has been successfully grown as single crystals using slow evaporation techniques, allowing for the investigation of its optical properties through UV–Vis–NIR studies.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that certain concentrations led to significant reductions in cell viability, suggesting its potential development as an anticancer agent. The compound's ability to induce apoptosis was linked to its interactions with cellular redox states.

Case Study 2: Mechanistic Studies

Research into the metabolic pathways involving this compound revealed insights into its pharmacokinetics. The compound was found to undergo oxidation processes that form quinones or nitroso derivatives, contributing to its biological effects and potential toxicity profiles.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis | Intermediate for dyes, pharmaceuticals, polymers | Effective methylation with methanol |

| Biological Activity | Antimicrobial and anticancer properties | Significant reduction in cancer cell viability |

| Materials Science | Used in optoelectronic devices and crystal growth | Investigated optical properties using UV–Vis–NIR |

| Enzyme Interactions | Substrate for biochemical assays | Inhibition of specific metabolic enzymes |

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-phenylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, it can undergo redox reactions, influencing the redox state of biological systems .

Comparación Con Compuestos Similares

Phenylalanine: An essential amino acid with a similar phenyl group structure.

Aniline: The parent compound with an amino group attached to a benzene ring.

4-Methylphenylamine: A compound with a similar methyl substitution but lacking the phenyl group

Uniqueness: 4-Methyl-2-phenylaniline is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .

Actividad Biológica

4-Methyl-2-phenylaniline, also known as p-toluidine, is an aromatic amine with the chemical formula . This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula :

- Molecular Weight : 197.25 g/mol

- CAS Number : 42308-28-1

This compound is characterized by its two aromatic rings and an amino group, which contribute to its reactivity and biological interactions.

Anticancer Potential

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, modifications of the compound have been shown to enhance selectivity towards cancer cells, potentially leading to new chemotherapeutic agents.

Case Study: Synthesis of Antitumor Peptides

Research has focused on synthesizing peptides based on this compound derivatives, demonstrating promising antitumor activity. These peptides were tested for their ability to inhibit tumor growth in various cancer models. The findings suggest that these compounds may be effective against multiple myeloma and other solid tumors due to their selective cytotoxicity .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Nucleic Acid Synthesis : Compounds derived from this compound have been shown to inhibit the growth of nucleic acids in vitro, which is crucial for cancer cell proliferation.

- Selective Uptake by Tumor Cells : The compound's structure allows it to be selectively transported into tumor cells via specific amino acid transporters, enhancing its therapeutic efficacy .

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological aspects of this compound. Studies indicate that this compound can exhibit toxicity at high concentrations, necessitating careful dose management during therapeutic applications .

Table 1: Summary of Biological Activities

Recent Studies

- Phenylalanine Analogs : A study highlighted the structure–activity relationship of phenylalanine analogs, including this compound, focusing on their interaction with LAT1 transporters. This research suggests that modifications can significantly alter their biological efficacy and selectivity for tumor cells .

- Antibacterial Properties : Preliminary investigations into the antibacterial activity of related compounds have shown potential against multidrug-resistant strains, indicating a broader spectrum of biological activity beyond anticancer effects .

Propiedades

IUPAC Name |

4-methyl-2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDNAOXIFNMHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405690 | |

| Record name | 4-methyl-2-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42308-28-1 | |

| Record name | 4-methyl-2-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.